molecular formula C8H3ClN2S B13922086 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile

7-Chlorothieno[3,2-b]pyridine-3-carbonitrile

Cat. No.: B13922086
M. Wt: 194.64 g/mol
InChI Key: ZEDLAQHUOMAQSL-UHFFFAOYSA-N
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Description

7-Chlorothieno[3,2-b]pyridine-3-carbonitrile is an organic compound belonging to the class of thienopyridines. It is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring, with a chlorine atom at the 7th position and a cyano group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile typically involves the reaction of 3,4-dichloropyridine with thioacetic acid in the presence of a base such as sodium hydroxide. The intermediate product, 3,4-dichloro-5-chloropyridine, is then reacted with carbon disulfide in the presence of sodium carbonate to form 7-chlorothieno[3,2-b]pyridine. Finally, this intermediate is treated with silver cyanide under basic conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted thienopyridines.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

Scientific Research Applications

7-Chlorothieno[3,2-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    7-Chlorothieno[3,2-b]pyridine: A closely related compound with similar structural features but without the cyano group.

    Thieno[3,2-b]pyridine: The parent compound without the chlorine and cyano substituents.

    7-Chlorothieno[3,2-b]pyridine-6-carbonitrile: Another derivative with the cyano group at a different position.

Uniqueness: 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H3ClN2S

Molecular Weight

194.64 g/mol

IUPAC Name

7-chlorothieno[3,2-b]pyridine-3-carbonitrile

InChI

InChI=1S/C8H3ClN2S/c9-6-1-2-11-7-5(3-10)4-12-8(6)7/h1-2,4H

InChI Key

ZEDLAQHUOMAQSL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CSC2=C1Cl)C#N

Origin of Product

United States

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